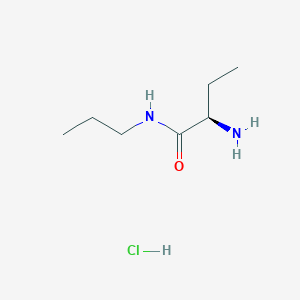

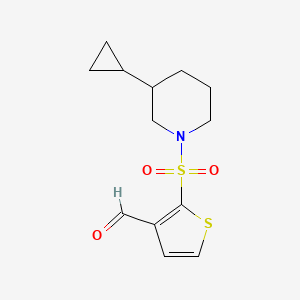

![molecular formula C20H18N2O5 B2925974 1'-(3-Nitrobenzoyl)spiro[chroman-2,4'-piperidin]-4-one CAS No. 877811-01-3](/img/structure/B2925974.png)

1'-(3-Nitrobenzoyl)spiro[chroman-2,4'-piperidin]-4-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .

Synthesis Analysis

The synthesis of a novel spiro[1-benzofuran-2,4′-piperidin]-3-one scaffold has been achieved in five steps with an overall yield of 47% . The versatility of the spiropiperidine scaffold in the context of library synthesis is exemplified by selective and sequential derivatisation of the amino and aryl bromide functional groups .Molecular Structure Analysis

Spiropyran and spirooxazine are photochromically active compounds. Their photochromic character stems from a ring-opening isomerization by breaking the C spiro-O bond upon UV-light absorption .Chemical Reactions Analysis

The chemical reaction of the photoisomerization and thermal reaction of the photochromic spiropyran (SP) 1′,3′-Dihydro-1′,3′,3′ trimethyl-6-nitrospiro[2H-1 benzopyran-2,2′-(2H)-indole] molecule has been explored .Wissenschaftliche Forschungsanwendungen

Drug Design and Synthesis

1’-(3-Nitrobenzoyl)spiro[chroman-2,4’-piperidin]-4-one: is a compound that can be utilized in the design and synthesis of new pharmaceuticals. Its structure, which includes a piperidine moiety, is a common feature in many medicinal compounds . The nitro group and the spiro configuration may offer unique interactions with biological targets, potentially leading to the development of novel drugs with improved efficacy and selectivity.

Biological Activity Modulation

The compound’s ability to interact with various enzymes and receptors could be harnessed to modulate biological activity. For instance, it could serve as an inhibitor or activator of certain pathways, thereby influencing physiological processes. This modulation is crucial in the treatment of diseases where specific biological pathways are dysregulated .

Chemical Biology Probes

In chemical biology, probes are essential for studying complex biological systems. 1’-(3-Nitrobenzoyl)spiro[chroman-2,4’-piperidin]-4-one could be developed into a probe to investigate cellular processes, enzyme activities, or to map the interaction of drugs with their targets. The structural uniqueness of the compound could allow for selective labeling and tracking within biological systems .

Material Science

Spiro compounds have applications in material science due to their stability and unique optical properties. The compound could be investigated for its potential use in the development of new materials with specific desired properties, such as photoreactivity or electrical conductivity .

Analytical Chemistry

In analytical chemistry, this compound could be used as a standard or reagent due to its distinct spectroscopic characteristics. It could aid in the development of new analytical methods for the detection and quantification of similar compounds or be used in the calibration of instruments .

Agricultural Chemistry

The structural features of 1’-(3-Nitrobenzoyl)spiro[chroman-2,4’-piperidin]-4-one might be exploited in the development of new agrochemicals. Its potential activity against pests or as a growth regulator could be explored to enhance crop protection and yield .

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . This suggests that there may be future research opportunities in the synthesis and application of compounds like “1’-(3-Nitrobenzoyl)spiro[chroman-2,4’-piperidin]-4-one”.

Eigenschaften

IUPAC Name |

1'-(3-nitrobenzoyl)spiro[3H-chromene-2,4'-piperidine]-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18N2O5/c23-17-13-20(27-18-7-2-1-6-16(17)18)8-10-21(11-9-20)19(24)14-4-3-5-15(12-14)22(25)26/h1-7,12H,8-11,13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHPVFIBAGSEWJE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC12CC(=O)C3=CC=CC=C3O2)C(=O)C4=CC(=CC=C4)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1'-(3-Nitrobenzoyl)spiro[chroman-2,4'-piperidin]-4-one | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 3-(2-ethoxy-2-oxoethyl)-2-imino-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2925895.png)

![3-[(2-chlorophenyl)methyl]-9-(3-methoxyphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)

![4-(2,3-Dimethoxyphenyl)-1-[(oxolan-2-yl)methyl]-3-[4-(trifluoromethyl)phenoxy]azetidin-2-one](/img/structure/B2925911.png)

![4-[butyl(ethyl)sulfamoyl]-N-(5,7-dimethyl-1,3-benzothiazol-2-yl)benzamide](/img/structure/B2925912.png)

![3-{[2-(carboxymethoxy)phenyl]methylidene}-1H,2H,3H-cyclopenta[b]quinoline-9-carboxylic acid](/img/structure/B2925913.png)

![1-(4-Methoxyphenethyl)-3-((7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)urea](/img/structure/B2925914.png)